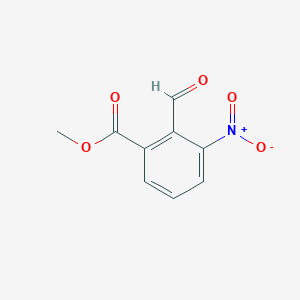
3-Chloro-1H-indazol-7-amine
Vue d'ensemble
Description
3-Chloro-1H-indazol-7-amine is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring
Applications De Recherche Scientifique
3-Chloro-1H-indazol-7-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including kinase inhibitors and anti-inflammatory agents.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Research: It is used in the study of enzyme inhibition and protein interactions, providing insights into cellular processes and potential therapeutic targets.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
Target of Action
3-Chloro-1H-indazol-7-amine is a heterocyclic compound that has been found to have potential therapeutic applications . and Bcr-Abl.
Mode of Action
It’s known that indazole derivatives can inhibit cell growth . For instance, 3-Amino- N - (4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, a related compound, was found to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range .
Biochemical Pathways
For example, some indazole derivatives have been found to inhibit the production of prostaglandin E 2 (PGE 2 ), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Pharmacokinetics
The synthesis of this compound from inexpensive 2,6-dichlorobenzonitrile has been described , which could potentially impact its bioavailability.
Result of Action
For example, 3-Amino- N - (4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, a related compound, was found to be very effective against colon and melanoma cell lines .
Action Environment
The synthesis of this compound has been successfully demonstrated on hundred-gram scales without the need for column chromatography purification , suggesting that it could be produced in a variety of environments.
Analyse Biochimique
Biochemical Properties
3-Chloro-1H-indazol-7-amine, as an indazole derivative, has been associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities
Cellular Effects
Studies have shown that indazole derivatives, including this compound, can have inhibitory activities against human cancer cell lines . These compounds can affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
Molecular Mechanism
It has been suggested that the 1H-indazole-3-amine structure is an effective hinge-binding fragment, and in certain compounds, it binds effectively with the hinge region of tyrosine kinase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1H-indazol-7-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzonitrile with hydrazine hydrate, followed by cyclization to form the indazole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.
Another approach involves the use of 2,6-dichlorobenzonitrile as a starting material, which undergoes regioselective cyclization with hydrazine to yield the desired product. This method can be performed under mild conditions and provides a good yield of the compound .
Industrial Production Methods
For large-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1H-indazol-7-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the nitro group, if present, can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4) are typical methods.
Major Products Formed
Substitution Reactions: Products include various substituted indazoles, depending on the nucleophile used.
Oxidation Reactions: Products include oxides or other oxidized derivatives.
Reduction Reactions: Products include reduced amines or other reduced forms of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indazole: Lacks the chlorine and amine substituents, making it less reactive in certain chemical reactions.
3-Bromo-1H-indazol-7-amine: Similar structure but with a bromine atom instead of chlorine, which can lead to different reactivity and biological activity.
7-Amino-1H-indazole:
Uniqueness
3-Chloro-1H-indazol-7-amine is unique due to the presence of both chlorine and amine groups, which confer distinct chemical reactivity and biological activity
Propriétés
IUPAC Name |
3-chloro-2H-indazol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNKUCJPAUKEPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310512 | |
| Record name | 3-Chloro-1H-indazol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
316810-88-5 | |
| Record name | 3-Chloro-1H-indazol-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=316810-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1H-indazol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[(2E,5E)-2,5-bis[(2Z)-2-(1,1,3-trimethylbenzo[e]indol-2-ylidene)ethylidene]cyclopentylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B1643613.png)


![2-Methyl-6H-pyrrolo[3,2-b]pyridine](/img/structure/B1643620.png)


![4-[(1E)-1-Penten-1-yl]pyridine](/img/structure/B1643640.png)

![[2-(4-NITRO-PHENYL)-OXAZOL-4-YL]-METHANOL](/img/structure/B1643648.png)
